molecular formula C11H14N4O B1468746 1-(5-(furan-2-yl)-1H-pyrazol-3-yl)piperazine CAS No. 1347088-84-9

1-(5-(furan-2-yl)-1H-pyrazol-3-yl)piperazine

Cat. No. B1468746
CAS RN: 1347088-84-9
M. Wt: 218.26 g/mol
InChI Key: FPZKSQRRACNATE-UHFFFAOYSA-N
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Description

The compound “1-(5-(furan-2-yl)-1H-pyrazol-3-yl)piperazine” is a complex organic molecule that contains a piperazine ring, a pyrazole ring, and a furan ring . Piperazine is a six-membered ring with two nitrogen atoms, pyrazole is a five-membered ring with two nitrogen atoms, and furan is a five-membered ring with one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine, pyrazole, and furan rings each contribute unique structural characteristics .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the piperazine and pyrazole rings and the oxygen atom in the furan ring. These atoms are capable of participating in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen and oxygen atoms could affect its polarity and solubility .

Scientific Research Applications

Adenosine A2A Receptor Inverse Agonism

This compound has been identified as a potential inverse agonist for the adenosine A2A receptor. Inverse agonists bind to the same receptor as an agonist but induce the opposite pharmacological response. This application is particularly promising for the treatment of neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases .

Oncology Research

The ability to act as an adenosine A2A receptor inverse agonist may also have implications in oncology. By avoiding immunoescaping of tumor cells, this compound could contribute to cancer research, particularly in understanding how tumors evade the immune system .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Compounds containing pyrazole and piperazine rings have been found to exhibit a range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, many nitrogen-containing compounds are potentially hazardous due to their reactivity .

Future Directions

The future research directions for this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities .

properties

IUPAC Name

1-[5-(furan-2-yl)-1H-pyrazol-3-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-2-10(16-7-1)9-8-11(14-13-9)15-5-3-12-4-6-15/h1-2,7-8,12H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZKSQRRACNATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NNC(=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(furan-2-yl)-1H-pyrazol-3-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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